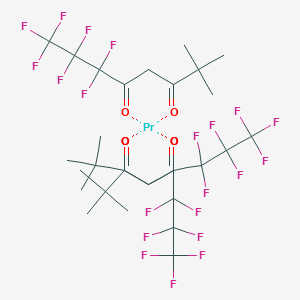

Praseodymium, tris(6,6,7,7,8,8,8-heptafluoro-2,2-dimethyl-3,5-octanedionato-kappaO3,kappaO5)-

Description

Tris(6,6,7,7,8,8,8-heptafluoro-2,2-dimethyloctane-3,5-dionato-O,O’)praseodymium is a coordination compound where praseodymium is complexed with three ligands of 6,6,7,7,8,8,8-heptafluoro-2,2-dimethyloctane-3,5-dione. This compound is notable for its use in various scientific applications, particularly in the field of nuclear magnetic resonance (NMR) as a shift reagent.

Properties

CAS No. |

17978-77-7 |

|---|---|

Molecular Formula |

C30H30F21O6Pr |

Molecular Weight |

1026.4 g/mol |

IUPAC Name |

tris((Z)-6,6,7,7,8,8,8-heptafluoro-2,2-dimethyl-5-oxooct-3-en-3-olate);praseodymium(3+) |

InChI |

InChI=1S/3C10H11F7O2.Pr/c3*1-7(2,3)5(18)4-6(19)8(11,12)9(13,14)10(15,16)17;/h3*4,18H,1-3H3;/q;;;+3/p-3/b3*5-4-; |

InChI Key |

GZFHBLZCACQJBL-VNGPFPIXSA-K |

Isomeric SMILES |

CC(/C(=C/C(=O)C(F)(F)C(F)(F)C(F)(F)F)/[O-])(C)C.CC(/C(=C/C(=O)C(F)(F)C(F)(F)C(F)(F)F)/[O-])(C)C.CC(/C(=C/C(=O)C(F)(F)C(F)(F)C(F)(F)F)/[O-])(C)C.[Pr+3] |

Canonical SMILES |

CC(C)(C)C(=CC(=O)C(C(C(F)(F)F)(F)F)(F)F)[O-].CC(C)(C)C(=CC(=O)C(C(C(F)(F)F)(F)F)(F)F)[O-].CC(C)(C)C(=CC(=O)C(C(C(F)(F)F)(F)F)(F)F)[O-].[Pr+3] |

Other CAS No. |

17978-77-7 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tris(6,6,7,7,8,8,8-heptafluoro-2,2-dimethyloctane-3,5-dionato-O,O’)praseodymium typically involves the reaction of praseodymium chloride with 6,6,7,7,8,8,8-heptafluoro-2,2-dimethyloctane-3,5-dione in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like ethanol or methanol under reflux conditions. The product is then purified by recrystallization.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves careful control of reaction conditions to ensure high purity and yield. Solvent recovery and recycling are also important aspects of industrial production to minimize waste and reduce costs.

Chemical Reactions Analysis

Types of Reactions

Tris(6,6,7,7,8,8,8-heptafluoro-2,2-dimethyloctane-3,5-dionato-O,O’)praseodymium can undergo various chemical reactions, including:

Substitution Reactions: The ligands can be replaced by other donor molecules under appropriate conditions.

Oxidation-Reduction Reactions: The praseodymium center can participate in redox reactions, although it is relatively stable in its +3 oxidation state.

Common Reagents and Conditions

Substitution Reactions: Typically involve other ligands such as phosphines or amines in an organic solvent.

Oxidation-Reduction Reactions: Can involve oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride.

Major Products

The major products of these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield new praseodymium complexes with different ligands, while redox reactions can alter the oxidation state of praseodymium.

Scientific Research Applications

Chemistry

In chemistry, Tris(6,6,7,7,8,8,8-heptafluoro-2,2-dimethyloctane-3,5-dionato-O,O’)praseodymium is used as an NMR shift reagent. It helps in the resolution of complex NMR spectra by inducing shifts in the resonance frequencies of nearby nuclei, thereby simplifying the analysis of molecular structures.

Biology and Medicine

While its primary use is in chemistry, this compound can also be used in biological studies to investigate the structure of biomolecules. Its ability to induce shifts in NMR spectra makes it valuable for studying proteins and nucleic acids.

Industry

In industrial applications, this compound can be used in the synthesis of other praseodymium complexes, which have applications in catalysis and materials science. It is also used in the production of specialized optical materials due to its unique electronic properties.

Mechanism of Action

The mechanism by which Tris(6,6,7,7,8,8,8-heptafluoro-2,2-dimethyloctane-3,5-dionato-O,O’)praseodymium exerts its effects is primarily through coordination chemistry. The praseodymium ion forms stable complexes with the ligands, which can then interact with other molecules. In NMR applications, the compound induces shifts in the resonance frequencies of nearby nuclei through its paramagnetic properties, thereby aiding in spectral analysis.

Comparison with Similar Compounds

Similar Compounds

- Tris(6,6,7,7,8,8,8-heptafluoro-2,2-dimethyloctane-3,5-dionato-O,O’)ytterbium

- Tris(6,6,7,7,8,8,8-heptafluoro-2,2-dimethyloctane-3,5-dionato-O,O’)europium

Uniqueness

Tris(6,6,7,7,8,8,8-heptafluoro-2,2-dimethyloctane-3,5-dionato-O,O’)praseodymium is unique due to its specific electronic configuration and the resulting paramagnetic properties, which make it particularly effective as an NMR shift reagent. Compared to similar compounds with other lanthanides, it offers distinct advantages in terms of the magnitude and direction of induced shifts, which can be crucial for certain analytical applications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.